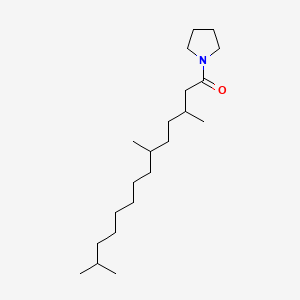
1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine is a chemical compound with the molecular formula C21H41NO and a molecular weight of 323.56 g/mol It is known for its unique structure, which includes a pyrrolidine ring attached to a 3,6,13-trimethyltetradecanoyl group
準備方法
The synthesis of 1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine typically involves the reaction of pyrrolidine with a suitable acylating agent, such as 3,6,13-trimethyltetradecanoyl chloride . The reaction is usually carried out under anhydrous conditions and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent production quality.
化学反応の分析
1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of specialty chemicals and materials, such as surfactants and lubricants.
作用機序
The mechanism of action of 1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The trimethyltetradecanoyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine can be compared with other similar compounds, such as:
1-(3,6,13-Trimethyltetradecanoyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
1-(3,6,13-Trimethyltetradecanoyl)morpholine: Contains a morpholine ring, offering different chemical and biological properties.
1-(3,6,13-Trimethyltetradecanoyl)pyrrole: Features a pyrrole ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the trimethyltetradecanoyl group, which imparts distinct chemical and biological properties not found in its analogs.
特性
CAS番号 |
56630-60-5 |
|---|---|
分子式 |
C21H41NO |
分子量 |
323.6 g/mol |
IUPAC名 |
3,6,13-trimethyl-1-pyrrolidin-1-yltetradecan-1-one |
InChI |
InChI=1S/C21H41NO/c1-18(2)11-7-5-6-8-12-19(3)13-14-20(4)17-21(23)22-15-9-10-16-22/h18-20H,5-17H2,1-4H3 |
InChIキー |
GVJHRVQIICKQRR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCC(C)CCC(C)CC(=O)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13935495.png)
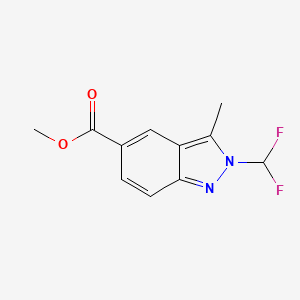


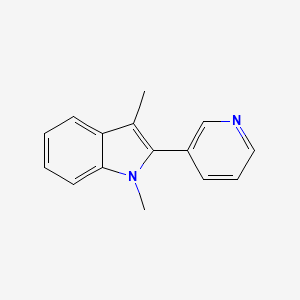
![4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester](/img/structure/B13935541.png)
![2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935545.png)
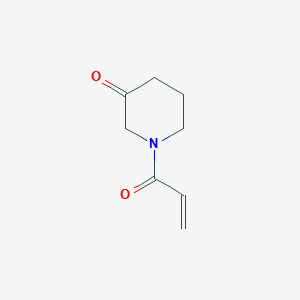

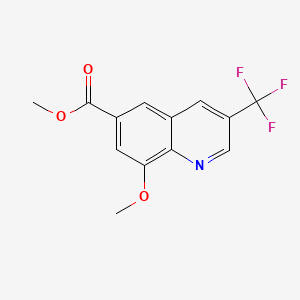
![3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B13935562.png)
![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
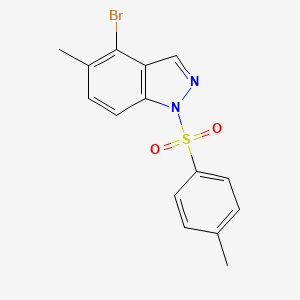
![3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13935591.png)
